

# Application Notes and Protocols for C14-490 Lipid Nanoparticle (LNP) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C14-490   |           |
| Cat. No.:            | B15574188 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid **C14-490**. This document includes established molar ratios, detailed experimental protocols for mRNA encapsulation, and methods for nanoparticle characterization. The information is intended to guide researchers in developing and optimizing **C14-490** LNPs for various therapeutic applications, including gene editing and mRNA delivery.

### Introduction to C14-490 LNPs

**C14-490** is an ionizable cationic lipid with a pKa of 5.94, designed for the formulation of LNPs. [1][2] These nanoparticles serve as a potent vehicle for the delivery of nucleic acids, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), to target cells and tissues.[1][2] The positive charge of **C14-490** at acidic pH facilitates the encapsulation of negatively charged nucleic acids, while its near-neutral charge at physiological pH is thought to contribute to reduced toxicity and enhanced stability in circulation. **C14-490** based LNPs have been investigated for in vivo gene editing of hematopoietic stem cells, demonstrating their potential in therapeutic applications.[1][2][3]

The formulation of LNPs is a critical process that dictates their physicochemical properties, including particle size, polydispersity, and encapsulation efficiency, which in turn influence their biological activity. A typical LNP formulation consists of four key components:



- Ionizable Cationic Lipid: **C14-490**, which complexes with the nucleic acid cargo.
- Helper Lipid: A neutral phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in the formation of the lipid bilayer and can facilitate endosomal escape.
- Cholesterol: A structural component that modulates membrane fluidity and stability.
- PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000), which controls particle size and reduces aggregation, as well as prolongs circulation time.

## **Standard Molar Ratios for LNP Formulation**

The precise molar ratio of the lipid components is a critical parameter in the design of LNPs. While extensive optimization is often required for a specific application, the following tables summarize a known molar ratio for a **C14-490** LNP formulation and provide examples of molar ratios for other commonly used ionizable lipids for context.

Table 1: Molar Ratios for C14-490 LNP Formulation

| lonizable<br>Lipid | Helper Lipid | Cholesterol | PEGylated<br>Lipid | Molar Ratio<br>(lonizable:C<br>holesterol:<br>Helper:PEG<br>) | Reference |
|--------------------|--------------|-------------|--------------------|---------------------------------------------------------------|-----------|
| C14-490            | DOPE         | Cholesterol | C14-<br>PEG2000    | 35:46.5:16:2.<br>5                                            | [4]       |

Table 2: Exemplary Molar Ratios for Other Ionizable Lipid LNP Formulations



| lonizable<br>Lipid | Helper Lipid | Cholesterol | PEGylated<br>Lipid | Molar Ratio<br>(lonizable:H<br>elper:Chole<br>sterol:PEG) | Reference |
|--------------------|--------------|-------------|--------------------|-----------------------------------------------------------|-----------|
| SM-102             | DOPE         | Cholesterol | C14-<br>PEG2000    | 48:10:40:2                                                | [4]       |
| DLin-MC3-<br>DMA   | DSPC         | Cholesterol | DMG-<br>PEG2000    | 50:10:38.5:1.<br>5                                        | [5]       |
| C12-200            | DOPE         | Cholesterol | PEG-DMG            | 35:16:46.5:2.<br>5                                        | [6]       |

It is important to note that an "optimized B5 formulation" for **C14-490** LNPs has been identified through Design of Experiments (DOE), which exhibited superior physicochemical properties and gene editing efficacy.[3] While the specific molar ratios for the B5 formulation are not publicly detailed, this highlights the importance of systematic optimization of lipid ratios for achieving desired LNP performance.

# **Experimental Protocols**

The following protocols provide a detailed methodology for the formulation, purification, and characterization of **C14-490** LNPs encapsulating mRNA.

- 1. Preparation of Lipid Stock Solutions
- Dissolve **C14-490**, DOPE (or another suitable helper lipid), cholesterol, and C14-PEG2000 individually in absolute ethanol to prepare concentrated stock solutions (e.g., 10-50 mg/mL).
- Store the lipid stock solutions at -20°C. Before use, bring the solutions to room temperature and vortex to ensure complete dissolution.
- 2. Preparation of the Lipid Mixture (Organic Phase)
- In a sterile microcentrifuge tube, combine the lipid stock solutions in the desired molar ratio (e.g., 35:16:46.5:2.5 for C14-490:DOPE:Cholesterol:C14-PEG2000).

## Methodological & Application





- Add absolute ethanol to achieve a final total lipid concentration suitable for microfluidic mixing (e.g., 10-25 mM).
- Vortex the lipid mixture thoroughly to ensure homogeneity.
- 3. Preparation of the mRNA Solution (Aqueous Phase)
- Dilute the mRNA cargo in a low pH buffer, such as 10 mM citrate buffer (pH 4.0), to the
  desired concentration. The acidic pH ensures the protonation of the ionizable lipid, facilitating
  its interaction with the negatively charged mRNA.
- Ensure the mRNA solution is RNase-free.
- 4. LNP Formulation via Microfluidic Mixing
- Set up a microfluidic mixing device (e.g., a herringbone micromixer) according to the manufacturer's instructions.
- Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
- Pump the two phases through the microfluidic device at a specific flow rate ratio, typically 3:1 (aqueous:organic).
- The rapid mixing of the two phases induces nanoprecipitation and self-assembly of the LNPs, encapsulating the mRNA.
- Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

#### 5. LNP Purification

- To remove the ethanol and unencapsulated mRNA, dialyze the LNP dispersion against a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
- Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
- Perform dialysis at 4°C for at least 2 hours, with several buffer changes.



#### 6. LNP Characterization

- Particle Size and Polydispersity Index (PDI):
  - Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
  - Dilute a small aliquot of the LNP suspension in PBS for measurement.
  - A PDI value below 0.2 is generally indicative of a monodisperse and homogeneous LNP population.
- mRNA Encapsulation Efficiency:
  - Determine the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).
  - Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., Triton X-100) that disrupts the LNP structure.
  - The encapsulation efficiency is calculated as: ((Fluorescence\_after\_lysis -Fluorescence\_before\_lysis) / Fluorescence\_after\_lysis) \* 100%.

## **Visualizations**

Below are diagrams illustrating the experimental workflow for **C14-490** LNP formulation and a conceptual diagram of the LNP structure.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. medchemexpress.com [medchemexpress.com]



- 2. C14-490 TargetMol [targetmol.com]
- 3. In utero delivery of targeted ionizable lipid nanoparticles facilitates in vivo gene editing of hematopoietic stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for C14-490 Lipid Nanoparticle (LNP) Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574188#standard-molar-ratios-for-c14-490-Inpformulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com